2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 323.32 g/mol. It is classified as a sulfonamide, which are known for their antibacterial properties and are commonly used in pharmaceuticals. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of inhibitors targeting specific biological pathways.
The synthesis of 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide typically involves several steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular structure of 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide features:
The structural representation can be visualized using SMILES notation: O=S(=O)(NCc1cnn2ccccc12)c1c(F)cccc1F .
2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide primarily revolves around its role as an inhibitor in various biological pathways:
Data supporting these mechanisms often come from biological assays evaluating cell viability and signaling pathway modulation.
The physical and chemical properties of 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide include:
Understanding these properties is critical for predicting behavior in biological systems and during synthesis.
The applications of 2,6-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide include:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: